molecular formula C15H18N2O B5310720 N-(2-cyanophenyl)-3-cyclopentylpropanamide

N-(2-cyanophenyl)-3-cyclopentylpropanamide

Cat. No.: B5310720
M. Wt: 242.32 g/mol
InChI Key: UNUPEZALFHZYIJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-cyclopentylpropanamide: is an organic compound that features a cyano group attached to a phenyl ring, which is further connected to a cyclopentylpropanamide moiety

Properties

IUPAC Name

N-(2-cyanophenyl)-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-11-13-7-3-4-8-14(13)17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUPEZALFHZYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-3-cyclopentylpropanamide typically involves the reaction of 2-cyanobenzylamine with cyclopentylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-carboxyphenyl-3-cyclopentylpropanamide.

    Reduction: 2-aminophenyl-3-cyclopentylpropanamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-cyanophenyl)-3-cyclopentylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

    N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Used as a bactericide.

    N-(2-cyanophenyl)chloromethanimidoyl chloride: Used in the synthesis of quinazoline derivatives.

Uniqueness: N-(2-cyanophenyl)-3-cyclopentylpropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

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